molecular formula C6H5N3O2 B7979245 3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-62-4

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B7979245
CAS No.: 923569-62-4
M. Wt: 151.12 g/mol
InChI Key: KIDBUFHUUZWULD-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound with the CAS Registry Number 923569-62-4 . It has a molecular formula of C 6 H 5 N 3 O 2 and a molecular weight of 151.12 g/mol . For proper handling and stability, it is recommended that this product be stored sealed in a dry environment at 2-8°C . This compound is part of the isoxazolo[4,5-d]pyridazine family, a class of fused heterocyclic scaffolds of significant interest in medicinal and organic chemistry research. Related molecular frameworks have been synthesized and studied for their potential biological activities . As a fused bicyclic system, it presents a versatile building block for the development of novel pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-5-4(11-9-3)2-7-8-6(5)10/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDBUFHUUZWULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582686
Record name 3-Methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923569-62-4
Record name 3-Methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

  • Formation of Hydrazone Intermediate :
    Substituted hydrazines react with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones.

  • 1,3-Dipolar Cycloaddition :
    The hydrazone undergoes cycloaddition with in situ–generated nitrile oxides (e.g., from hydroxamoyl chlorides) to yield an isoxazoline intermediate.

  • Oxidation and Cyclization :
    The intermediate is oxidized to form the pyridazinone ring, often using acetic acid or sulfuric acid under reflux conditions.

Key Conditions and Yields:

Starting MaterialReagents/ConditionsYield (%)Reference
4-Hydrazinocarbonyl chlorideBenzaldehyde, HNO₃, AcOH, reflux68–72
3-Methyl-4-hydrazinylfuranPhenylnitrile oxide, H₂O/AcOH (4:3), 80°C85

This method is favored for its regioselectivity, with the sulfinyl group in vinyl sulfoxides directing cycloaddition to form the desired regioisomer.

One-Pot Two-Step Synthesis from Vinyl Sulfoxides

A streamlined one-pot synthesis from 4- or 3-arylsulfinyl-5-alkoxyfuran-2(5H)-ones has been developed, combining 1,3-dipolar cycloaddition and hydrazine-mediated cyclization.

Reaction Mechanism:

  • Cycloaddition :
    Vinyl sulfoxides react with nitrile oxides to form isoxazole intermediates. Desulfinylation occurs spontaneously, yielding aldehyde-carboxylic acid derivatives.

  • Lactone Ring Opening :
    Treatment with hydrazine hydrate in ethanol/acetic acid (10:1) induces lactone ring opening and subsequent cyclization to form the pyridazinone core.

Optimization Parameters:

  • Solvent System : Ethanol-acetic acid (10:1) enhances reaction efficiency.

  • Temperature : Reflux conditions (80–100°C) ensure complete cyclization.

  • Yield : 75–89% for derivatives with electron-withdrawing substituents.

Acid-Catalyzed Cyclization of Thiosemicarbazides

Thiosemicarbazide derivatives serve as precursors for acid-mediated cyclization, forming the isoxazolo[4,5-d]pyridazin-4(5H)-one scaffold.

Procedure:

  • Synthesis of Thiosemicarbazides :
    Condensation of 3-methylisoxazole-4-carbohydrazide with substituted isothiocyanates.

  • Cyclization :
    Treatment with concentrated H₂SO₄ at 0–5°C induces cyclization via intramolecular dehydration.

Performance Metrics:

Thiosemicarbazide DerivativeAcid CatalystTime (h)Yield (%)
5-Alkylamino-1,3,4-thiadiazolylH₂SO₄470–78
4-Substituted-1,2,4-triazolylH₂SO₄665–72

This method is notable for producing analogs with anti-inflammatory activity but requires stringent temperature control to avoid side reactions.

Base-Mediated Cyclization of Thiosemicarbazides

An alternative to acid catalysis employs sodium bicarbonate to cyclize thiosemicarbazides under milder conditions.

Reaction Details:

  • Base : NaHCO₃ in ethanol/water.

  • Temperature : 60–70°C.

  • Outcome : Generates 1,2,4-triazole-5-thione derivatives fused to the pyridazinone core.

Comparative Analysis:

ParameterAcid CatalysisBase Catalysis
Reaction Time4–6 h8–12 h
Yield65–78%60–68%
Byproduct FormationModerateLow

Base-mediated methods reduce corrosive waste but require longer reaction times.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate key steps, such as cycloaddition and cyclization.

Protocol:

  • Microwave Cycloaddition :
    Hydrazones and nitrile oxides are irradiated at 100–120°C for 10–15 minutes.

  • In Situ Cyclization :
    Direct treatment with hydrazine hydrate under microwave conditions (80°C, 20 minutes).

Advantages:

  • Time Efficiency : Reduces reaction time from hours to minutes.

  • Yield Improvement : 82–90% for electron-deficient substrates.

Comparative Analysis of Preparation Methods

MethodYield Range (%)Key AdvantagesLimitations
Cyclocondensation68–85High regioselectivity, scalableRequires toxic solvents (e.g., AcOH)
One-Pot Synthesis75–89Streamlined process, minimal purificationLimited to specific sulfoxide precursors
Acid-Catalyzed Cyclization65–78High functional group toleranceCorrosive conditions, low safety
Base-Mediated Cyclization60–68Environmentally friendlyLower yields, longer reaction times
Microwave-Assisted82–90Rapid, energy-efficientSpecialized equipment required

Chemical Reactions Analysis

Cyclization Reactions with Hydrazine Hydrate

The compound serves as a key intermediate in synthesizing substituted derivatives through cyclization. A study synthesized nine derivatives (4a-i) by reacting hydrazine hydrate with methyl 5-(substituted benzyl)-3-methylisoxazole-4-carboxylate precursors under reflux conditions .

Reaction Conditions

  • Solvent: Ethanol (10 mL per 0.005 mol precursor)

  • Temperature: Reflux (~78°C)

  • Time: 2 hours

Representative Derivatives and Yields

DerivativeR GroupYield (%)Melting Point (°C)
4aBenzyl91182
4b2-Chlorobenzyl44206
4g4-Nitrobenzyl31>250
4i4-Methoxybenzyl70179

Key observations:

  • Electron-withdrawing groups (e.g., nitro in 4g) reduced yields compared to electron-donating groups (e.g., methoxy in 4i) .

  • Products were characterized via IR (C=O stretch at 1680–1701 cm⁻¹), 1H NMR^1\text{H NMR} (methyl protons at δ 2.50–2.57 ppm), and ESI-MS .

Regioselective 1,3-Dipolar Cycloadditions

A one-pot synthesis route leverages regioselective reactions with nitrile oxides, yielding isoxazolopyridazinones with distinct substitution patterns .

Reaction Sequence

  • Step 1: React 4-arylsulfinyl-5-alkoxyfuran-2(5H)-ones with nitrile oxides.

  • Step 2: Reflux intermediates with hydrazine hydrate in a 4:3 water/acetic acid mixture.

Regiochemical Control

  • The sulfinyl group’s position dictates regioselectivity:

    • 4-Sulfinyl derivatives → Isoxazolo[4,5-d]pyridazin-4(5H)-ones.

    • 3-Sulfinyl derivatives → Isoxazolo[4,5-d]pyridazin-7(6H)-ones .

Key Outcomes

  • Complete regioselectivity observed in cycloaddition steps.

  • Post-reaction desulfinylation and lactone ring opening yield 3-substituted isoxazoles with formyl and carboxylic acid groups .

Esterification and Functionalization

Methyl esters of intermediates (e.g., methyl 5-(4-nitrobenzyl)-3-methylisoxazole-4-carboxylate) undergo hydrazinolysis to form final products.

Example Pathway

  • Esterification: Methyl acetoacetate reacts with chloracetyl chloride to form precursor esters .

  • Hydrazinolysis: Esters treated with hydrazine hydrate yield pyridazinone cores.

Critical Parameters

  • Solvent polarity influences cyclization efficiency.

  • Substituent steric effects impact reaction kinetics (e.g., 2-nitrobenzyl derivatives show slower kinetics due to steric hindrance) .

Comparative Analysis of Synthetic Routes

ParameterHydrazine Cyclization 1,3-Dipolar Route
Regioselectivity Not applicableControlled by sulfinyl group
Yield Range 31–91%High (exact % unspecified)
Complexity Moderate (two-step synthesis)High (one-pot, two steps)

Mechanistic Insights

  • Cyclization: Hydrazine attack at the ester carbonyl initiates ring closure, forming the pyridazinone core .

  • Desulfinylation: In the 1,3-dipolar route, sulfinyl groups act as transient directing groups, eliminated during acetic acid treatment .

Scientific Research Applications

Biological Activities

Research indicates that 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting bacterial growth through interactions with bacterial membranes or essential enzymes .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various experimental models by inhibiting pro-inflammatory cytokines and enzymes associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Immunomodulatory Effects : Research has shown that it can modulate immune functions, which could be beneficial for conditions like autoimmune diseases.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable candidate for drug development:

  • Lead Compound for Drug Discovery : Its diverse biological activities position it as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or immune disorders .
  • Potential in Cancer Therapy : Studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression, highlighting its potential in anticancer drug development.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant activity against several strains of bacteria, supporting its use in developing new antimicrobial agents .
  • Research on Anti-inflammatory Mechanisms : Another study explored the anti-inflammatory mechanisms of this compound, revealing its ability to downregulate inflammatory cytokines in vitro and in vivo models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives

  • Key Substituents : Derivatives with 1,3,4-thiadiazole or 1,2,4-triazole-5-thione moieties exhibit dual COX-2/5-LOX inhibition. For example, compound 28 (IC₅₀: COX-2 = 2.1–10.9 µM; 5-LOX = 6.3–63.5 µM) demonstrates superior anti-inflammatory activity and gastrointestinal safety .
  • Synthetic Routes : Cyclocondensation of hydrazine derivatives with acetylenic β-diketones or via Ganch reactions using thiocarbamoylhydrazines .

Thiazolo[4,5-d]pyridazin-4(5H)-ones

  • Example Compounds :
    • 7-Phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (10a): Yield 77%, mp 285–286°C, analgesic activity comparable to morphine in hot-plate tests .
    • 2-(Morpholin-4-yl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (10c): Yield 81%, mp 302–303°C, with distinct NMR signals (δ 3.62 for morpholine protons) .
  • Synthesis: Condensation of acetophenone derivatives with thiocarbamoylhydrazines, followed by cyclization .

Selenadiazolo[3,4-d]pyridazin-4(5H)-ones

  • Example : 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, synthesized via selenium dioxide-mediated cyclization of 3,6-dibromopyridazine-4,5-diamine .

Physicochemical and Structural Properties

Melting Points and Solubility

  • 3-Methylisoxazolo Derivatives : Higher melting points (e.g., 285–303°C for thiazolo analogs) suggest strong intermolecular hydrogen bonding .
  • Thiazolo Analogs : Crystallographic data (triclinic system, a = 6.9262 Å, b = 7.0540 Å) reveal planar fused-ring systems stabilized by N–H···O hydrogen bonds .

Molecular Docking Insights

  • Isoxazolo Derivatives : Bind to COX-2 via hydrophobic interactions in the active site (e.g., Val523, Tyr355) and 5-LOX via Fe²⁺ coordination .
  • Thiazolo Analogs : Interaction with opioid receptors suggested by analgesic activity, though mechanistic details are less explored .

Biological Activity

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, analgesic, and antimalarial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a unique isoxazole-pyridazine structure that contributes to its biological activity. The presence of the isoxazole moiety is known for conferring various pharmacological effects, including anti-inflammatory and analgesic activities.

Anti-Inflammatory Activity

Research has demonstrated that derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-one exhibit significant anti-inflammatory properties. A study evaluated the synthesis and biological evaluation of several analogues, revealing that compounds with this scaffold can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These compounds showed an in vivo reduction of inflammatory responses by 30-45% when administered orally to rats, indicating their potential as anti-inflammatory agents .

Analgesic Properties

In addition to their anti-inflammatory effects, these compounds have been tested for analgesic activity. In vitro studies demonstrated that certain analogues displayed potent inhibition of pain pathways comparable to established analgesics like diclofenac sodium. Specifically, compounds 11 and 17 were noted for their ability to significantly reduce tumor necrosis factor (TNF)-α production by 85.19% and 97.71%, respectively, showcasing their multifaceted pharmacological profile .

Antimalarial Activity

The antimalarial potential of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives has also been explored. Research identified several potent analogues that inhibit Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the malaria parasite's lifecycle. One notable analogue demonstrated significant in vivo antimalarial activity, suggesting that this class of compounds could be developed into effective treatments for malaria .

Case Studies and Research Findings

A detailed examination of various studies highlights the biological activities associated with this compound:

Study Biological Activity Findings
Anti-inflammatoryCompounds showed 30-45% reduction in inflammation in rat models.
AnalgesicSignificant reduction in TNF-α levels; comparable efficacy to diclofenac sodium.
AntimalarialIdentified potent inhibitors of P. falciparum with notable in vivo activity.

Q & A

Q. What are the common synthetic routes for 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, and how can intermediates be optimized for yield?

The compound is typically synthesized via condensation and cyclization reactions. For example, acetophenone derivatives react with ethyl oxalate under basic conditions (e.g., sodium methoxide) to form dioxo intermediates, which are subsequently chlorinated and subjected to Ganch reactions with thioamides or hydrazines to yield the fused isoxazolo-pyridazinone core . Optimization involves controlling reaction temperatures (e.g., reflux in ethanol) and stoichiometric ratios of reagents to minimize byproducts. Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How is the structural confirmation of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include triclinic crystal systems (space group P1), with unit cell dimensions (e.g., a = 6.9262 Å, b = 7.0540 Å) and bond angles (e.g., α = 71.002°) resolved using SHELXL software . Complementary techniques like 1H^1H-/13C^{13}C-NMR (e.g., δ 3.20 ppm for methyl groups) and IR spectroscopy (C=O stretches ~1700 cm1^{-1}) validate functional groups .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screens focus on cyclooxygenase (COX-1/COX-2) inhibition using enzyme immunoassays (EIAs) with IC50_{50} determination. For example, N-acylhydrazone derivatives of isoxazolo-pyridazinones are tested at 10–100 μM concentrations in vitro, with indomethacin as a positive control . Dose-response curves and selectivity ratios (COX-2/COX-1) guide further optimization .

Advanced Research Questions

Q. How do substituent modifications influence the adenosine receptor binding affinity of this compound derivatives?

Structure-activity relationship (SAR) studies show that bulky substituents at the 7-position (e.g., 4-chlorobenzyl) enhance A1_1 adenosine receptor selectivity. Radioligand binding assays (using 3H^3H-DPCPX for A1_1) reveal nanomolar Ki values (e.g., 2.3 nM) for optimized analogs. Functional cAMP assays confirm antagonist profiles by counteracting NECA-induced cAMP accumulation . Molecular docking into homology models of A1_1 receptors (e.g., Glide SP scoring) identifies hydrophobic pocket interactions as critical .

Q. How can computational methods resolve contradictions in spectroscopic data for novel analogs?

Discrepancies in 1H^1H-NMR splitting patterns or IR absorptions may arise from tautomerism or solvate formation. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict stable tautomers and vibrational frequencies, which are compared to experimental data. For example, enol-keto equilibria in solution can be modeled using solvent-polarizable continuum models (PCMs) .

Q. What strategies mitigate low solubility during in vivo pharmacological testing?

Prodrug approaches (e.g., esterification of hydroxyl groups) or formulation with cyclodextrins (e.g., HP-β-CD) improve bioavailability. For instance, ethyl ester prodrugs of pyridazinone derivatives show 3-fold higher plasma exposure in murine models compared to parent compounds. Particle size reduction (nanomilling) and pH-adjusted suspensions (e.g., PBS at pH 7.4) are also effective .

Q. How are crystallographic disorders addressed in X-ray structures of halogenated derivatives?

SHELXL’s PART instruction partitions disordered atoms, while residual electron density maps (e.g., peak heights >0.5 eÅ3^{-3}) guide refinement. For example, chlorine atoms in 4-chlorophenyl groups may exhibit two conformers refined with occupancy ratios (e.g., 0.7:0.3). Thermal ellipsoid plots (70% probability) and Hirshfeld surface analysis validate geometric constraints .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel 60 F254_{254}) with UV visualization.
  • Bioassay Design : Include triplicate measurements and blinded controls to reduce bias in IC50_{50} calculations.
  • Computational Tools : Use Mercury v4.3 for crystal structure visualization and AutoDock Vina for docking studies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
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3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one

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